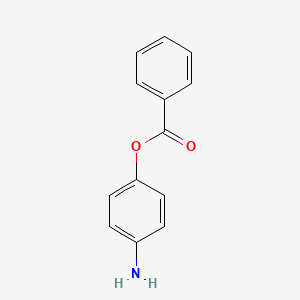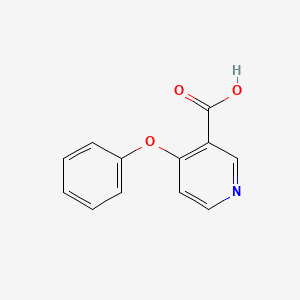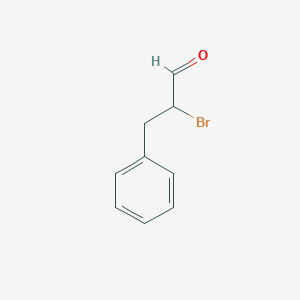
2-Bromo-3-phenylpropanal
概述
描述
2-Bromo-3-phenylpropanal is an organic compound with the molecular formula C9H9BrO It is a brominated aldehyde, characterized by the presence of a bromine atom attached to the second carbon of a three-carbon chain, which is also bonded to a phenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenylpropanal can be synthesized through several methods. One common approach involves the bromination of cinnamaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: 2-Bromo-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-3-phenylpropanoic acid.
Reduction: 2-Bromo-3-phenylpropanol.
Substitution: Depending on the nucleophile, products like 2-hydroxy-3-phenylpropanal or 2-amino-3-phenylpropanal can be formed.
科学研究应用
2-Bromo-3-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 2-Bromo-3-phenylpropanal involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the aldehyde group make it a versatile compound for various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it may interact with proteins or enzymes, leading to modifications that affect their function .
相似化合物的比较
- 2-Bromo-3-phenylpropanoic acid
- 2-Bromo-3-phenylpropanol
- 2-Hydroxy-3-phenylpropanal
- 2-Amino-3-phenylpropanal
Comparison: 2-Bromo-3-phenylpropanal is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns. Compared to its analogs, it offers a broader range of chemical transformations, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-bromo-3-phenylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNANGZVPFJPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
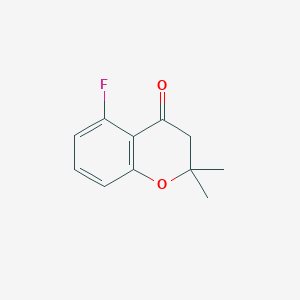
![2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid](/img/structure/B7904050.png)
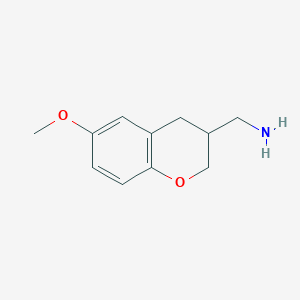
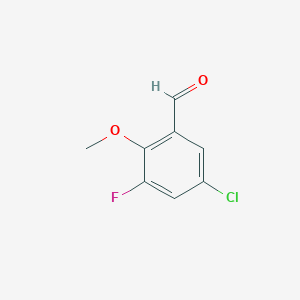
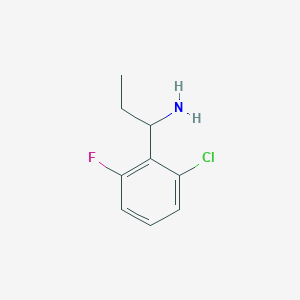
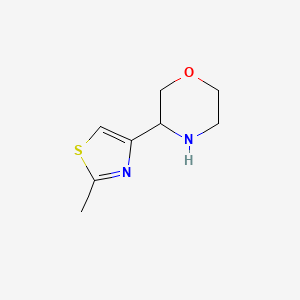
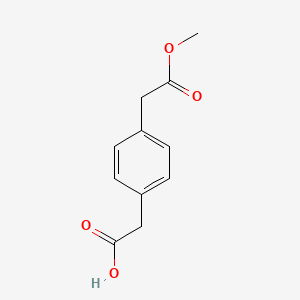
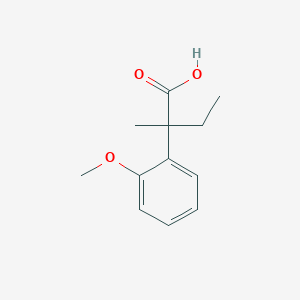
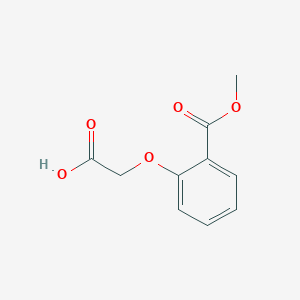
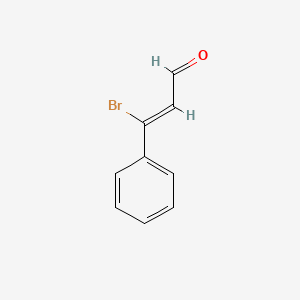

![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino-](/img/structure/B7904121.png)
